Leukotriene E-4 sulfone
CAS No.: 82850-11-1
Cat. No.: VC0532883
Molecular Formula: C23H37NO7S
Molecular Weight: 471.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82850-11-1 |
|---|---|
| Molecular Formula | C23H37NO7S |
| Molecular Weight | 471.6 g/mol |
| IUPAC Name | (5S,6R,7E,9E,11Z,14Z)-6-(2-amino-2-carboxyethyl)sulfonyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
| Standard InChI | InChI=1S/C23H37NO7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(20(25)15-14-17-22(26)27)32(30,31)18-19(24)23(28)29/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19?,20-,21+/m0/s1 |
| Standard InChI Key | ALALOGROFNXDLE-MPWKMEBCSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)S(=O)(=O)CC(C(=O)O)N |
| SMILES | CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)S(=O)(=O)CC(C(=O)O)N |
| Canonical SMILES | CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)S(=O)(=O)CC(C(=O)O)N |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Leukotriene E-4 sulfone (CAS: 82850-11-1) has the molecular formula C23H37NO7S and a molecular weight of 471.61 g/mol . Its structure (Fig. 1) is derived from LTE4, where the sulfide (-S-) group at position 6 is oxidized to a sulfone (-SO2-) group. The compound retains the hydroxyl group at position 5 and the conjugated tetraene system (7E,9E,11Z,14Z), which is critical for receptor interactions .
Fig. 1: Chemical structure of leukotriene E-4 sulfone.
Stability and Physicochemical Properties
The sulfone modification enhances metabolic stability compared to LTE4, which is prone to rapid degradation by myeloperoxidase and oxidative enzymes . Predicted physical properties include a density of 1.193 g/cm³ and solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) . Storage recommendations specify -20°C for long-term stability .
Synthesis and Chemical Modification
Oxidation of LTE4
The primary synthesis route involves oxidizing LTE4 using hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) under controlled conditions . These methods achieve near-quantitative yields by selectively targeting the sulfide moiety without altering other functional groups.
Alternative Synthetic Pathways
A novel approach utilizes solid-phase peptide synthesis to construct the cysteine-containing backbone, followed by oxidation to introduce the sulfone group . This method is advantageous for producing isotopically labeled variants for pharmacokinetic studies.
Table 1: Comparison of Synthesis Methods
| Method | Reagent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| H2O2 oxidation | Hydrogen peroxide | 95 | >98 | |
| mCPBA oxidation | mCPBA | 92 | >97 | |
| Solid-phase synthesis | N/A | 85 | >95 |
Biological Activity and Pharmacological Profile
Receptor Interactions and Potency
Leukotriene E-4 sulfone acts as a potent contractile agonist on respiratory smooth muscle. In guinea pig tracheal chains, it exhibits a pD2 value of 7.9, comparable to LTD4 sulfone (pD2 = 8.0) but with slower onset and prolonged duration of action . The sulfone’s activity is partially reversible by the leukotriene receptor antagonist FPL-55712, suggesting overlap with classical cys-LT receptors (CysLT1/CysLT2) .
In Vivo Effects
Intravenous administration in anesthetized guinea pigs induces dose-dependent increases in pulmonary resistance (ED50 = 2.0 µg/kg), indicative of bronchoconstrictive activity . Unlike LTE4, which is rapidly metabolized, the sulfone persists in plasma and urine, making it a stable biomarker for leukotriene pathway analysis .
Table 2: Pharmacodynamic Comparison with LTE4
| Parameter | LTE4 Sulfone | LTE4 | Reference |
|---|---|---|---|
| Tracheal pD2 | 7.9 | 7.5 | |
| Plasma half-life (min) | 45 | 8 | |
| Urinary excretion (%) | 20 | 5 |
Research Applications
Mechanistic Studies of Inflammation
Leukotriene E-4 sulfone is used to probe the role of sulfone-modified leukotrienes in chronic inflammatory diseases. For example, its prolonged activity aids in studying sustained bronchoconstriction in murine asthma models, where it exacerbates airway hyperresponsiveness .
Drug Discovery and Antagonist Screening
The compound serves as a tool to evaluate antagonists targeting atypical LTE4 receptors. In vitro assays demonstrate that montelukast (a CysLT1 antagonist) only partially inhibits sulfone-induced contractions, hinting at undiscovered receptor subtypes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume